cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of cis-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid follows IUPAC guidelines for polycyclic compounds with stereochemical descriptors. The parent structure is a cyclohexane ring substituted at positions 1 and 2. The carboxylic acid group (-COOH) occupies position 1, while a 2-(2-fluorophenyl)-2-oxoethyl chain is attached to position 2. The stereochemical prefix cis indicates that both substituents reside on the same face of the cyclohexane ring.
The full IUPAC name is (1R,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid . This nomenclature specifies:
- Cyclohexane backbone : The six-membered carbocyclic ring.
- Carboxylic acid : The -COOH group at position 1.
- 2-(2-Fluorophenyl)-2-oxoethyl side chain : A ketone-linked ethyl group bearing a 2-fluorophenyl substituent at position 2.
- Stereochemistry : The (1R,2R) configuration denotes the spatial arrangement of substituents.
| Identifier | Value |
|---|---|
| IUPAC Name | (1R,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| SMILES | C1CCC@HC(=O)O |
| InChIKey | ZNZUKXMBGNTLNW-GHMZBOCLSA-N |
| Molecular Formula | C₁₅H₁₇FO₃ |
| Molecular Weight | 264.29 g/mol |
Properties
IUPAC Name |
(1R,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUKXMBGNTLNW-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641383 | |
| Record name | (1R,2R)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-46-2 | |
| Record name | (1R,2R)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Fluorobenzaldehyde : Provides the fluorophenyl moiety.
- Cyclohexanone : Serves as the cyclohexane ring precursor.
- Bases and catalysts : Sodium hydroxide or other bases for condensation; catalysts for stereoselective steps.
Synthetic Route Summary
Detailed Reaction Conditions
- Condensation : Typically performed in aqueous or alcoholic media with sodium hydroxide as a base to promote aldol condensation between 2-fluorobenzaldehyde and cyclohexanone. Temperature is maintained around 0–25 °C to control reaction rate and selectivity.
- Cyclization : Acid or base catalysis under mild heating (40–60 °C) facilitates ring closure and stereochemical control. Use of chiral catalysts or auxiliaries can enhance cis selectivity.
- Oxidation : Potassium permanganate or chromium trioxide in acidic medium oxidizes the ketone intermediate to the carboxylic acid. Reaction time and temperature are optimized to prevent over-oxidation or degradation.
Alternative Synthetic Approaches
Grignard Reagent Carboxylation
- Preparation of a Grignard reagent from a suitable halogenated precursor (e.g., 2-fluorophenyl bromide).
- Reaction with carbon dioxide to form the carboxylate intermediate.
- Acidic workup to yield the carboxylic acid.
- Limitation: Functional groups sensitive to Grignard reagents (e.g., ketones) must be protected or absent.
Reaction Analysis and Optimization
| Reaction Step | Key Parameters | Challenges | Optimization Strategies |
|---|---|---|---|
| Aldol Condensation | Base concentration, temp | Side reactions, low yield | Use mild base, control temperature precisely |
| Cyclization | Catalyst type, solvent | Stereochemical control | Employ chiral catalysts or auxiliaries |
| Oxidation | Oxidant amount, time | Over-oxidation, degradation | Monitor reaction progress, use mild oxidants |
| Purification | Solvent choice | Impurities, isomer separation | Use recrystallization and chromatographic methods |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Aldol Condensation + Cyclization | 2-Fluorobenzaldehyde, Cyclohexanone | Condensation, cyclization, oxidation | Straightforward, scalable | Requires stereochemical control |
| Grignard Carboxylation | Halogenated fluorophenyl, Mg, CO₂ | Grignard formation, carboxylation | High reactivity, direct carboxylation | Sensitive to functional groups |
| Enzymatic Asymmetric Synthesis | Bicyclic lactone derivatives | Ring-opening, oxidation, enzymatic reductive amination | High stereoselectivity | Multi-step, complex setup |
Research Findings and Practical Considerations
- The cis configuration is critical for biological activity and is achieved through careful control of reaction conditions and catalysts.
- The fluorine atom influences electronic properties, affecting reactivity during condensation and oxidation steps.
- Oxidation steps require careful monitoring to avoid degradation of the fluorophenyl moiety.
- Purification techniques such as recrystallization and chromatography are essential to isolate the pure cis isomer.
- Scale-up considerations include batch vs. continuous flow reactors, with continuous flow offering better control over reaction parameters and safety for large-scale production.
This comprehensive analysis of the preparation methods for this compound integrates diverse research insights and practical synthetic strategies, providing a professional and authoritative resource for researchers and chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Products may include carboxylic acids or diketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives of the fluorophenyl group can be synthesized.
Scientific Research Applications
cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: (without the cis configuration)
Uniqueness
cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom also imparts distinct electronic properties, making it valuable for specific applications where fluorinated compounds are preferred.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-46-2, is an organic compound that has garnered interest due to its potential biological activities. This compound features a cyclohexane ring linked to a fluorophenyl group through an oxoethyl moiety, which may influence its interaction with biological systems.
- Molecular Formula : C₁₅H₁₇FO₃
- Molecular Weight : 264.29 g/mol
- Structure : The compound's structure includes a cyclohexane backbone and a carboxylic acid functional group, which is essential for its biological activity.
The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with cyclohexanone, followed by cyclization under basic conditions. The resulting compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential interaction with specific enzymes that play roles in metabolic pathways.
- Receptor Binding : Possible binding to various receptors, influencing cellular signaling pathways.
Biological Activity
Research into the biological activity of this compound indicates potential therapeutic applications:
Anticancer Activity
Studies have suggested that compounds with similar structures may exhibit anticancer properties. For example, research on related compounds has shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have indicated that it could inhibit pro-inflammatory cytokine production, which is crucial in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of cyclohexane carboxylic acids could inhibit certain cancer cell lines. The specific effects of this compound on cancer cell lines need further exploration but suggest potential for therapeutic use.
- Enzyme Interaction Studies : Preliminary data indicate that this compound might interact with enzymes involved in metabolic pathways, possibly leading to altered drug metabolism or enhanced efficacy of co-administered drugs.
- Pharmacological Evaluation : In pharmacological evaluations, compounds similar to this compound have shown promising results as inhibitors of key enzymes in disease pathways.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 736136-46-2 |
| Molecular Formula | C₁₅H₁₇FO₃ |
| Molecular Weight | 264.29 g/mol |
| Potential Biological Activities | Anticancer, Anti-inflammatory |
Q & A
Q. What are the optimized synthetic pathways and reaction conditions for cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Introduction of the 2-fluorophenyl group via Friedel-Crafts or nucleophilic substitution reactions.
- Cyclohexane ring formation : Cyclization under controlled conditions (e.g., acid catalysis or thermal activation).
- Carboxylic acid functionalization : Oxidation or hydrolysis steps to introduce the carboxyl group. Optimization parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps to enhance reaction rates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution . Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm).
- ¹³C NMR confirms carbonyl (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) groups .
- Infrared Spectroscopy (IR) : Detects C=O stretches (1680–1720 cm⁻¹) and O-H stretches (2500–3300 cm⁻¹) from the carboxylic acid .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~264.30 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity and biological interactions?
- Electronic effects : The fluorine atom’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., enzyme active sites) .
- Hydrophobic interactions : The fluorophenyl moiety increases lipophilicity (logP ~2.8), improving membrane permeability and target binding in biochemical assays .
- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in vitro . Comparative studies with non-fluorinated analogs show a 3–5-fold increase in inhibitory potency against serine hydrolases .
Q. What methodologies resolve contradictions in biological activity data between structural analogs?
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing fluorine with chlorine or methyl groups) identifies critical pharmacophoric elements.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2), revealing steric clashes or hydrogen-bonding mismatches in less active analogs .
- Kinetic assays : Time-dependent inhibition studies differentiate competitive vs. non-competitive mechanisms, clarifying discrepancies in IC₅₀ values .
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools validate cis configuration?
- Stereocontrol : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective hydrogenation ensure cis configuration .
- X-ray crystallography : Single-crystal diffraction unambiguously confirms the cis arrangement of substituents on the cyclohexane ring .
- NOESY NMR : Cross-peaks between axial protons on the cyclohexane ring and the fluorophenyl group validate spatial proximity in the cis isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
